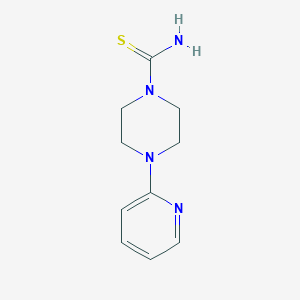

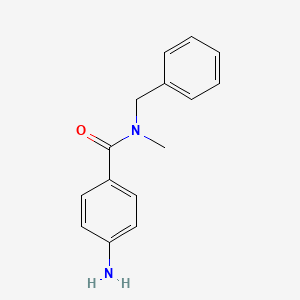

4-(2-Amino-6-chlorophenyl)piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(2-Amino-6-chlorophenyl)piperazin-2-one is a derivative of piperazine, a chemical structure that is commonly explored for its potential in pharmaceutical applications. Piperazine derivatives are known for their versatility in chemical reactions and their ability to form various polymorphic crystalline forms, which can exhibit different hydrogen-bonding networks. These properties make them of particular interest in the field of organic crystal engineering and drug development .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. For instance, a related 1,4-piperazine-2,5-dione was synthesized over six steps with a 23% yield from a precursor compound, ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another synthesis method for a chlorophenyl piperazine derivative involved the reaction of 3-chloroaniline with bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane, resulting in an overall yield of

科学的研究の応用

Synthesis and Antimicrobial Activities

- Antimicrobial Activity: Research on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds related to 4-(2-Amino-6-chlorophenyl)piperazin-2-one, demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Allosteric Enhancer of the A1 Adenosine Receptor

- Allosteric Enhancement: A study developed a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as potent allosteric enhancers of the A1-adenosine receptor, highlighting the role of similar compounds in receptor modulation (Romagnoli et al., 2008).

Anticancer Activities

- Antitumor Activity Against Breast Cancer Cells: 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally related to 4-(2-Amino-6-chlorophenyl)piperazin-2-one, were synthesized and evaluated for potential anticancer activities. Some derivatives exhibited promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Melanocortin-4 Receptor Antagonist

- Antagonist for Melanocortin-4 Receptor: A study identified a compound structurally related to 4-(2-Amino-6-chlorophenyl)piperazin-2-one as a potent antagonist of the melanocortin-4 receptor. This compound showed good oral bioavailability and promoted food intake in tumor-bearing mice after oral administration (Chen et al., 2007).

Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols

- Antitumor DNA Methylation Effect: Piperazine-based tertiary amino alcohols and their dihydrochlorides, similar in structure to 4-(2-Amino-6-chlorophenyl)piperazin-2-one, were synthesized and evaluated for their effect on tumor DNA methylation processes (Hakobyan et al., 2020).

将来の方向性

特性

IUPAC Name |

4-(2-amino-6-chlorophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-7-2-1-3-8(12)10(7)14-5-4-13-9(15)6-14/h1-3H,4-6,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEKYBBEDXQHJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-6-chlorophenyl)piperazin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)